molecular formula C₁₆H₁₈O₆ B024141 O-Desmethyl Mycophenolic Acid CAS No. 31858-65-8

O-Desmethyl Mycophenolic Acid

Katalognummer B024141
CAS-Nummer: 31858-65-8
Molekulargewicht: 306.31 g/mol
InChI-Schlüssel: MHSRNZSBNXFMLF-FPYGCLRLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Desmethyl Mycophenolic Acid is a hydroxybenzoic acid . It is a metabolite of Mycophenolic acid (phase 1 metabolite) . It is also an intermediate in the synthesis of Mycophenolic acid .


Molecular Structure Analysis

The molecular formula of O-Desmethyl Mycophenolic Acid is C16H18O6 . The IUPAC name is (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The molecular weight of O-Desmethyl Mycophenolic Acid is 306.31 g/mol . Other computed properties include an XLogP3-AA of 2.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 .

Wissenschaftliche Forschungsanwendungen

Influenza A Virus Treatment

Specific Scientific Field

Virology and Pharmacology

Summary of the Application

O-Desmethyl Mycophenolic Acid, in the form of Mycophenolic Acid Methyl Ester (MAE), has been investigated for its anti-Influenza A Virus (IAV) activity .

Methods of Application or Experimental Procedures

The anti-IAV activity of MAE was investigated both in vitro and in vivo. The compound was tested against different strains of IAV in vitro, and its effects were also studied in a mouse model .

Results or Outcomes

MAE inhibited the replication of different IAV strains in vitro with low cytotoxicity. It was found to block some steps of IAV infection post adsorption and inhibit viral replication through activating the cellular Akt-mTOR-S6K pathway. Oral treatment of MAE significantly ameliorated pneumonia symptoms, reduced pulmonary viral titers, and improved the survival rate of mice .

Kidney Transplantation

Specific Scientific Field

Pharmacokinetics and Transplantation Medicine

Summary of the Application

O-Desmethyl Mycophenolic Acid, as Mycophenolic Acid (MPA), is used as an immunosuppressant in pediatric kidney transplantation to prevent graft rejection .

Methods of Application or Experimental Procedures

Data were collected retrospectively from pediatric kidney transplant patients who were on oral administration of mycophenolate mofetil. A novel, nonlinear mixed-effects model for MPA was established to investigate the clinical variables affecting MPA population pharmacokinetics .

Results or Outcomes

The study found significant effects of renal function on MPA total clearance in pediatric kidney transplant recipients. This finding is important for dose adjustment and therapeutic drug monitoring in this population .

Safety And Hazards

The specific safety and hazards associated with O-Desmethyl Mycophenolic Acid are not detailed in the retrieved sources .

Zukünftige Richtungen

Research on O-Desmethyl Mycophenolic Acid and its parent compound, Mycophenolic acid, is ongoing. For example, a study has investigated the effects of renal function on Mycophenolic acid total clearance in pediatric kidney transplant recipients . Such research could potentially lead to new insights into the pharmacokinetics and pharmacodynamics of O-Desmethyl Mycophenolic Acid and its parent compound.

Eigenschaften

IUPAC Name

(E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c1-8(4-6-12(17)18)3-5-10-14(19)9(2)11-7-22-16(21)13(11)15(10)20/h3,19-20H,4-7H2,1-2H3,(H,17,18)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSRNZSBNXFMLF-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649767
Record name (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethyl Mycophenolic Acid

CAS RN

31858-65-8
Record name (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethyl Mycophenolic Acid
Reactant of Route 2
O-Desmethyl Mycophenolic Acid
Reactant of Route 3
Reactant of Route 3
O-Desmethyl Mycophenolic Acid
Reactant of Route 4
Reactant of Route 4
O-Desmethyl Mycophenolic Acid
Reactant of Route 5
O-Desmethyl Mycophenolic Acid
Reactant of Route 6
O-Desmethyl Mycophenolic Acid

Citations

For This Compound
11
Citations
J Benjanuwattra, D Pruksakorn… - The Journal of …, 2020 - Wiley Online Library
Mycophenolic acid (MPA) is an immunosuppressive agent commonly prescribed during posttransplant periods for the prevention of acute and chronic rejection following organ …
Number of citations: 21 accp1.onlinelibrary.wiley.com
D Brazeau, CJ Meaney, JD Consiglio… - The Journal of …, 2021 - Wiley Online Library
… pharmacologically active than mycophenolic acid and 6-O-desmethyl-mycophenolic acid. … acid glucuronide; DM-MPA, 6-O-desmethyl mycophenolic acid; GMP, guanosine 5′-…
Number of citations: 3 accp1.onlinelibrary.wiley.com
Y Rong, J Wichart, L Hamiwka, TKL Kiang - Clinical Pharmacokinetics, 2023 - Springer
… Alternatively, MPA can also be oxidized by cytochrome P450 enzymes in the production of 6-O-desmethyl-mycophenolic acid [7, 20], which is quantitively scarce. Both MPA and MPAG …
Number of citations: 1 link.springer.com
NT Vethe - 2009 - duo.uio.no
The immunosuppressant mycophenolic acid (MPA) is included in post-transplant rejection prophylaxis regimens. Individualization of the MPA therapy may improve the clinical outcome. …
Number of citations: 2 www.duo.uio.no
Y Rong - 2022 - era.library.ualberta.ca
Background Mycophenolic acid (MPA) is a frequently used immunosuppressant after organ transplantation to prevent graft rejection. It is almost always prescribed concurrently with …
Number of citations: 2 era.library.ualberta.ca
YAUWAI PING - 2008 - core.ac.uk
Table 4.16 Comparison of total MPA C0 and AUCss, 0–12, normalized by TBW-adjusted MMF dose, as well as TBW-adjusted MPA CLoral, in adult RTxR in Asian and in Western …
Number of citations: 2 core.ac.uk
S Lacorte Bruguera, C Gómez-Canela… - 2021 - digital.csic.es
Senior residences are health-care facilities that are socially-accepted for the assistance of elderly people. Since the elderly account for the foremost pharmaceutical-consuming age-…
Number of citations: 0 digital.csic.es
J Zhang, Z Tang, Z Liu, G Wang, X Yang, X Hou - Immunobiology, 2023 - Elsevier
… l-Aspartic acid, acetyl glycine, 7-demethylsuberosin, Pro-Gly, Ala-Glu, l-aspartic acid, and cysteine-s-sulfate showed negative correlation with o-desmethyl mycophenolic acid. An …
Number of citations: 3 www.sciencedirect.com
S Lacorte, C Gómez-Canela, C Calas-Blanchard - Molecules, 2021 - mdpi.com
… Immunosuppressant to prevent organ transplant rejections Glucuronyl transferase 8–16 na na mycophenolic acid-acyl glucuronide; 6-O-desmethyl-mycophenolic acid; mycophenolic …
Number of citations: 6 www.mdpi.com
MW Tsujif, H Saimotoh, K Kitad, S Hamanoa
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.